(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including thiophene, isoxazole, and thiazepane rings. Thiophene is a five-membered ring with one sulfur atom, isoxazole is a five-membered ring with one oxygen and one nitrogen atom, and thiazepane is a seven-membered ring with one nitrogen and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Scientific Research Applications
Synthesis and Structural Characterization
Novel Synthesis Techniques : Research into novel compounds with structural similarities to "(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone" has led to the development of new synthesis methodologies. For instance, the synthesis of pyrrolo[1,2-c][1.3]benzodiazepine analogues has been described, highlighting a multi-step process involving thiophosgene and cyclisation reactions (Rotas, Kimbaris, & Varvounis, 2011).
Spectral Characterization and DFT Studies : Spectral characterization and density functional theory (DFT) studies have been employed to understand the structural and electronic properties of thiazolyl and thiophene-based compounds. Such research provides insights into the equilibrium geometry, bonding features, and potential reactivity of these molecules (Shahana & Yardily, 2020).
Biological Activities and Applications
Antitumor Activity : The synthesis and evaluation of thiazolyl and thiophene derivatives have shown promising antitumor activities. Compounds synthesized through specific routes have demonstrated inhibitory effects on various cancer cell lines, indicating their potential as novel anticancer agents (Bhole & Bhusari, 2011).
Anticancer Evaluation of Thiophene-Quinoline Derivatives : The development of thiophene-quinoline derivatives has been explored for their anticancer properties. These compounds have been subjected to cytotoxicity screening against human cancer cell lines, revealing certain derivatives as potent and selective cytotoxic agents. The study also delves into structure-activity relationships (SAR) to understand the influence of different substituents on anticancer activity (Othman et al., 2019).
Antimicrobial and Antioxidant Activities : Research into thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives has unveiled their potential antimicrobial and antioxidant activities. The synthesis of these compounds through a one-pot cyclocondensation process and their subsequent evaluation against various microbial cultures highlight the role of structural modifications in enhancing biological activities (Litvinchuk et al., 2021).
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c20-17(12-11-13(21-18-12)14-3-1-8-22-14)19-6-5-16(24-10-7-19)15-4-2-9-23-15/h1-4,8-9,11,16H,5-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPAGCYROWASIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.